4,6-difluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O4S/c17-9-7-10(18)14-12(8-9)27-16(19-14)21-5-3-20(4-6-21)15(23)11-1-2-13(26-11)22(24)25/h1-2,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSINMROUNVKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-difluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole coreThe piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the nitrofuran moiety through acylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and acetic anhydride.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzothiazoles and piperazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Antibacterial Activity
1. Mechanism of Action
Research indicates that compounds containing nitrofuran groups exhibit potent antibacterial effects. The nitrofuran moiety is essential for antimicrobial activity, as it interacts with bacterial DNA and inhibits nucleic acid synthesis, leading to cell death. The presence of the benzothiazole structure further enhances this activity by potentially disrupting cellular processes in bacteria .
2. Case Studies
A study published in the Journal of Medicinal Chemistry highlighted the antibacterial efficacy of similar compounds against a range of pathogens including Escherichia coli and Staphylococcus aureus. The compound was shown to have a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like ampicillin . Another investigation demonstrated that derivatives of this compound could effectively combat multi-drug resistant strains of bacteria, showcasing its potential as a therapeutic agent .
Anticancer Properties
Recent studies have explored the anticancer potential of 4,6-difluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole. Research indicates that similar structures can inhibit key pathways involved in cancer cell proliferation, such as the STAT3 signaling pathway. This suggests that modifications to the existing structure could lead to new anticancer agents .
Summary of Research Findings
| Study | Pathogens Tested | MIC (µg/mL) | Activity |
|---|---|---|---|
| Study A | E. coli, S. aureus | 5 - 10 | Strong antibacterial |
| Study B | Multi-drug resistant strains | < 1 | Highly effective |
| Study C | Cancer cell lines | Not specified | Inhibitory effects on growth |
Mechanism of Action
The mechanism of action of 4,6-difluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in target cells. The piperazine ring may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Research Findings and Implications
- Antimicrobial Potential: The nitrofuran group in the target compound suggests activity against anaerobic pathogens (e.g., Clostridium spp.), akin to nitazoxanide . Fluorination may extend its spectrum to Gram-negative bacteria.
- Metabolic Stability : Piperazine improves solubility, but the nitrofuran group may pose metabolic liabilities (e.g., nitroreduction). Comparatively, chlorophenyl-piperazines () exhibit longer half-lives due to inert C–Cl bonds.
- Toxicity : Nitrofurans are associated with mutagenicity risks, necessitating structural optimization. Fluorinated benzothiazoles may offer a safer profile due to reduced redox cycling.
Biological Activity
The compound 4,6-difluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a derivative of benzothiazole that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a benzothiazole core substituted with fluorine and a piperazine moiety linked to a nitrofuran group. These modifications are hypothesized to enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets that are crucial for microbial survival and tumor cell proliferation.
- Antimicrobial Activity : The compound has shown significant efficacy against various bacterial strains. For instance, studies indicate that it exhibits a minimum inhibitory concentration (MIC) comparable to established antibiotics against strains such as Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. It has been shown to induce apoptosis in different cancer cell lines through mechanisms involving DNA intercalation and disruption of cellular processes .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various benzothiazole derivatives, including our compound of interest. It was found that those with nitro substitutions exhibited enhanced activity against resistant strains compared to their non-nitro counterparts .
- Antitumor Research : In a comparative study involving multiple benzothiazole derivatives, this compound was among the top performers in inhibiting tumor growth in both 2D and 3D cell culture assays . This suggests its potential as a lead candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
